N-(3-fluorobenzyl)-1-methoxypropan-2-amine
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Overview
Description
N-(3-fluorobenzyl)-1-methoxypropan-2-amine is a useful research compound. Its molecular formula is C11H16FNO and its molecular weight is 197.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Blood Pressure and Toxicity Studies
Research by Lands (1952) investigated related compounds, notably 1-(3-fluorophenyl)-2-isopropyl-aminoethanol and its N-methyl analog, which were found to be weak pressor agents. Their study demonstrated that the activity of these compounds changes based on alkyl substitution, with the primary amine being most pressor. The toxicity of these compounds was comparatively low, providing insights into their impact on blood pressure and toxicity (Lands, 1952).
Catalytic Amination Studies
Bassili and Baiker (1990) focused on the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst. This research showed that the main product, 2-amino-1-methoxypropane, could be produced with high selectivity, highlighting the compound's significance in catalytic amination processes (Bassili & Baiker, 1990).
Enzymatic N-Demethylation Studies
Abdel-Monem (1975) studied the N-demethylation of tertiary amines like 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane, revealing insights into the kinetic isotope effects in enzymatic N-demethylation reactions. This research contributes to understanding the metabolic processes involving such compounds (Abdel-Monem, 1975).
Synthesis and Medicinal Chemistry
Cavazza and Pietra (1976) investigated the methylation of 3-methoxytropone, leading to the synthesis of 3-aminocycloheptatrienylidenamines. This research emphasizes the stability of these compounds for arylamino than alkylamino substituents, contributing to the field of synthetic and medicinal chemistry (Cavazza & Pietra, 1976).
Positron Emission Tomography (PET) Imaging
Holt et al. (2006) focused on the synthesis of gefitinib for imaging epidermal growth factor receptor tyrosine kinase with PET. Their research contributes to understanding the applications of similar compounds in imaging and diagnostics (Holt et al., 2006).
Mechanism of Action
Target of Action
The primary target of N-(3-fluorobenzyl)-1-methoxypropan-2-amine is Prothrombin , a protein involved in the coagulation process . Prothrombin plays a crucial role in blood clotting, inflammation, and wound healing .
Mode of Action
It is known that the compound interacts with its target, prothrombin, influencing its activity
Biochemical Pathways
Given its target, it can be inferred that the compound may influence thecoagulation pathway and related processes .
Result of Action
Given its target, it can be inferred that the compound may influence blood coagulation and related processes .
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDWTJOFYWYNMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386148 |
Source
|
Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355816-49-8 |
Source
|
Record name | N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90386148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.